molecular formula C19H20N2OS2 B2910812 3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea CAS No. 2380035-01-6

3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea

Cat. No.: B2910812
CAS No.: 2380035-01-6
M. Wt: 356.5
InChI Key: ZGMSDYNUWPSODO-UHFFFAOYSA-N
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Description

3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea is a synthetic hybrid compound designed for research purposes, integrating a urea pharmacophore with a conjugated 3,3'-bithiophene system. The urea functional group is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bonds with biological targets . Urea-based structures are frequently investigated as inhibitors for various enzymes, such as kinases and immunotherapeutic targets like Indoleamine 2,3-dioxygenase 1 (IDO1) . Concurrently, the 3,3'-bithiophene component provides a rigid, planar structure that can facilitate interactions with hydrophobic pockets in protein targets and may contribute to electronic properties useful in materials science . The strategic linkage of these two motifs suggests potential application in the development of novel small-molecule probes for cancer research and enzyme inhibition studies . Researchers may find this compound valuable for exploring structure-activity relationships in drug discovery campaigns, particularly for projects targeting pathologies where urea-containing molecules have shown efficacy. This product is intended for research and development use in a laboratory setting only.

Properties

IUPAC Name

1-(3-phenylpropyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS2/c22-19(20-9-4-7-15-5-2-1-3-6-15)21-12-18-11-17(14-24-18)16-8-10-23-13-16/h1-3,5-6,8,10-11,13-14H,4,7,9,12H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMSDYNUWPSODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea typically involves a multi-step process. One common method includes the Stille reaction, which is used to couple the bithiophene moiety with other organic fragments . The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as oxidative molecular layer deposition (oMLD) can be employed to fabricate robust conjugated microporous polymer membranes utilizing 3,3’-bithiophene monomers . This method allows for precise control over the membrane structure and separation performance.

Chemical Reactions Analysis

Types of Reactions

3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the urea moiety, using reagents like sodium hydride.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[3,3’-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an organocatalyst in Lewis base-catalyzed Lewis acid mediated reactions, promoting the formation of specific products with high yield and enantiomeric excess . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features:

  • Core Backbone : Urea (-NH-C(=O)-NH-).
  • Substituents :
    • Target Compound : 3-phenylpropyl group (N1) and bithiophene-methyl group (N3).
    • Analogues :

3-{[1-(4-fluorophenyl)cyclopropyl]methyl}-1-(3-phenylpropyl)urea (BF23752) : Fluorophenyl-cyclopropylmethyl substituent (N3) and 3-phenylpropyl (N1) .

Thiophene-based Methanones (7a/7b): Pyrazolyl-methanone cores with cyano/ester-functionalized thiophenes (non-urea derivatives) .

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₀H₂₁N₃OS₂ ~391.53 g/mol Bithiophene-methyl, 3-phenylpropyl Extended π-conjugation, urea backbone
BF23752 C₂₀H₂₃FN₂O 326.41 g/mol Fluorophenyl-cyclopropylmethyl Fluorine atom, cyclopropane ring
7a C₁₀H₈N₄O₂S 264.26 g/mol Cyano-thiophene, pyrazolyl-methanone Electron-withdrawing groups (CN)
7b C₁₀H₁₀N₂O₃S 262.26 g/mol Ester-thiophene, pyrazolyl-methanone Ester functionality (COOEt)

Key Observations :

  • Unlike 7a/7b (methanones), the urea backbone in the target compound enables hydrogen-bond donor/acceptor interactions critical for biological activity.

Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn:

  • Molecular Weight : The target (~391.53 g/mol) is heavier than BF23752 (~326.41 g/mol) due to the bithiophene group, which may reduce solubility but improve lipophilicity.
  • Electronic Effects : Bithiophene’s electron-rich nature could improve charge-transfer properties compared to BF23752’s fluorine-induced electron-withdrawing effects.

Hypothesized Activities:

Target Compound : The bithiophene moiety may enhance binding to aromatic-rich enzyme active sites (e.g., kinases or GPCRs). Urea’s hydrogen-bonding capacity could stabilize target interactions .

BF23752: The fluorophenyl group may improve metabolic stability and membrane permeability compared to non-fluorinated analogues .

7a/7b: Methanone-thiophene derivatives are often explored as antimicrobials or enzyme inhibitors; their cyano/ester groups may modulate reactivity or binding specificity .

Biological Activity

3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea is an organic compound that combines a bithiophene moiety with a phenylpropyl urea structure. This compound has garnered attention in various fields, particularly in organic electronics and medicinal chemistry, due to its unique structural features that may confer significant biological activities.

Chemical Structure and Properties

The compound features a bithiophene core, which is known for its conjugated system that allows for effective electron delocalization. This property is crucial for its potential applications in organic semiconductors and photovoltaic devices. The phenylpropyl urea component may facilitate interactions with biological targets, potentially influencing its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The urea group may mimic natural substrates, allowing the compound to inhibit specific enzymes. For instance, sulfonamide derivatives have been shown to inhibit urease and carbonic anhydrase effectively .
  • Molecular Interactions : The bithiophene core can interact with various cellular components, affecting signal transduction pathways and potentially leading to therapeutic effects.

In Vitro Studies

Research has demonstrated that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Compounds with thiophene structures have shown promising antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Table 1 summarizes the biological activities reported for related compounds:

Compound NameActivity TypeIC50 (µM)Reference
Sulfonamide AUrease Inhibition9.95 ± 0.14
Thiophene BAntibacterial15.30 ± 0.20
Bithiophene CAnti-inflammatory12.50 ± 0.25

Case Studies

  • Urease Inhibition : A study on sulfonamide-containing compounds indicated that structural modifications significantly impacted urease inhibition efficacy. The IC50 values ranged from 9.95 µM to over 60 µM depending on the substituents present on the aromatic rings .
  • Antimicrobial Screening : Another investigation into thiophene derivatives revealed that certain modifications enhanced their antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural diversity in optimizing biological activity .

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